In-depth Technical Guide: Synthesis and Characterization of 2-(2-Bromophenylamino)nicotinic acid
In-depth Technical Guide: Synthesis and Characterization of 2-(2-Bromophenylamino)nicotinic acid
This document serves as a comprehensive technical guide for the synthesis and characterization of 2-(2-Bromophenylamino)nicotinic acid, a significant intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical principles and validated analytical techniques to ensure accuracy and reproducibility for researchers and professionals in drug development.
Introduction: Significance and Applications
2-(2-Bromophenylamino)nicotinic acid is a key building block in medicinal chemistry. Its derivatives have shown potential as analgesic and anti-inflammatory agents.[1][2] The structural features of this molecule, specifically the bromine atom on the phenyl ring and the carboxylic acid group on the pyridine ring, provide versatile opportunities for further chemical modifications. This makes it a valuable precursor for synthesizing more complex and potentially therapeutic molecules.
Synthesis via Ullmann Condensation
The Ullmann condensation is a well-established and efficient method for synthesizing 2-(2-Bromophenylamino)nicotinic acid.[3] This reaction involves a copper-catalyzed coupling of an aryl halide with an amine. In this specific synthesis, 2-chloronicotinic acid is reacted with 2-bromoaniline.
Mechanistic Rationale
The Ullmann condensation is a copper-promoted conversion of an aryl halide to an aryl amine.[4] The reaction is typically carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[4] The mechanism involves a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the copper catalyst.[5] A base, such as potassium carbonate, is crucial to neutralize the acid formed during the reaction.
Detailed Experimental Protocol
Materials:
-
2-Chloronicotinic acid
-
2-Bromoaniline
-
Potassium Carbonate (anhydrous)
-
Copper(I) Iodide
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid, 2-bromoaniline, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a suspension.
-
Introduce a catalytic amount of copper(I) iodide to the mixture.
-
Heat the reaction mixture to reflux (approximately 140-150°C) for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified 2-(2-bromophenylamino)nicotinic acid under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Bromophenylamino)nicotinic acid.
Characterization of 2-(2-Bromophenylamino)nicotinic acid
To confirm the identity and purity of the synthesized compound, a variety of analytical techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as signals for the amine (NH) and carboxylic acid (OH) protons.[6] The coupling patterns of the aromatic protons provide valuable structural information.
-
¹³C NMR : The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present.[7] Key absorption bands are expected for the N-H stretch, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C-N stretches of the aromatic rings.[8]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of 2-(2-bromophenylamino)nicotinic acid.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the final product.[9] A high-purity sample will show a single major peak in the chromatogram.
Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons (7.0-9.0 ppm), NH proton, COOH proton |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon (~165-175 ppm) |
| IR (cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1700 (C=O), ~1600-1400 (aromatic C=C)[8] |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₂H₉BrN₂O₂ |
| HPLC Purity | >98% |
| Melting Point | A sharp and defined melting point range |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
The Ullmann condensation provides a reliable and effective route for the synthesis of 2-(2-bromophenylamino)nicotinic acid. The detailed protocol and characterization methods outlined in this guide will enable researchers to produce and validate this important pharmaceutical intermediate with a high degree of confidence.
References
-
Ullmann, F. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]
- Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.
- (n.d.). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
- (n.d.).
- (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.
- (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- (n.d.). Nicotinic acid derivatives: Application and uses, review.
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- (n.d.). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed.
- (n.d.). Nicotinic acid derivatives: Application and uses, review.
- (n.d.). An improved solvent-free synthesis of flunixin and 2-(arylamino)
- (n.d.). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange.
- (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
- (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR.
- Atac, A., Karabacak, M., Karaca, C., & Kose, E. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 85(1), 145–154.
- (n.d.).
- (n.d.). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. PubMed.
- (n.d.). Nicotinic acid(59-67-6) 1H NMR spectrum. ChemicalBook.
- (n.d.). J. Baqai Med. Univ..
- (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- (n.d.).
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